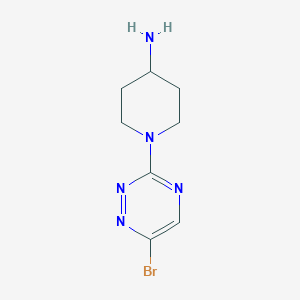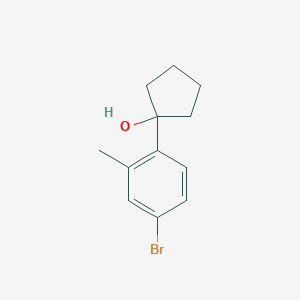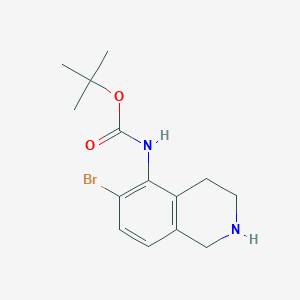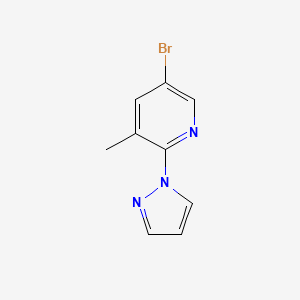![molecular formula C12H22N2O B13232221 [3-(Dimethylamino)propyl][1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B13232221.png)
[3-(Dimethylamino)propyl][1-(5-methylfuran-2-YL)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Dimethylamino)propyl][1-(5-methylfuran-2-YL)ethyl]amine: is an organic compound with the molecular formula C12H22N2O This compound is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to an ethyl group substituted with a methylfuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Dimethylamino)propyl][1-(5-methylfuran-2-YL)ethyl]amine typically involves the reaction of 3-(dimethylamino)propylamine with 1-(5-methylfuran-2-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amino groups, potentially converting them into secondary or primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce secondary amines .
Scientific Research Applications
Chemistry: In chemistry, [3-(Dimethylamino)propyl][1-(5-methylfuran-2-YL)ethyl]amine is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of new pharmaceuticals and bioactive compounds .
Medicine: In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and other diseases .
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds. Its reactivity and versatility make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of [3-(Dimethylamino)propyl][1-(5-methylfuran-2-YL)ethyl]amine involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the furan ring can participate in π-π interactions. These interactions enable the compound to modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- [3-(Dimethylamino)propyl][(5-methylfuran-2-yl)methyl]amine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
- N,N-Dimethyl-1,3-diaminopropane
Uniqueness: Compared to similar compounds, [3-(Dimethylamino)propyl][1-(5-methylfuran-2-YL)ethyl]amine stands out due to its unique combination of a dimethylamino group and a methylfuran ring. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H22N2O |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N',N'-dimethyl-N-[1-(5-methylfuran-2-yl)ethyl]propane-1,3-diamine |
InChI |
InChI=1S/C12H22N2O/c1-10-6-7-12(15-10)11(2)13-8-5-9-14(3)4/h6-7,11,13H,5,8-9H2,1-4H3 |
InChI Key |
MNZAMVDGZXXJHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13232145.png)
![Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]butanoate](/img/structure/B13232150.png)
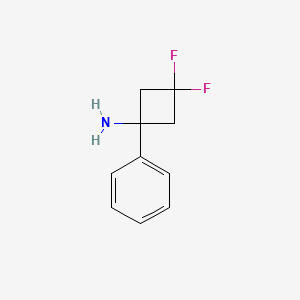
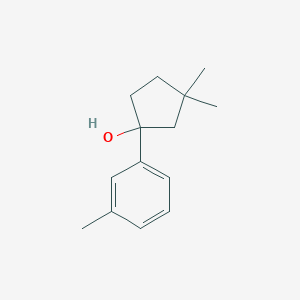

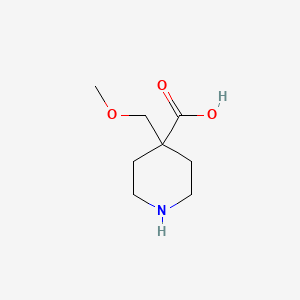
![1,4,4-Trimethyl-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B13232182.png)

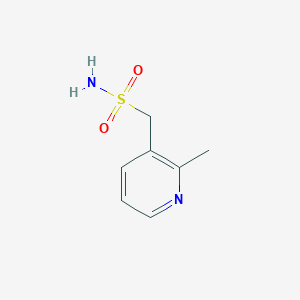
![3-[(2-Ethylbutyl)amino]benzonitrile](/img/structure/B13232216.png)
